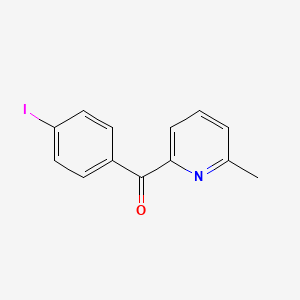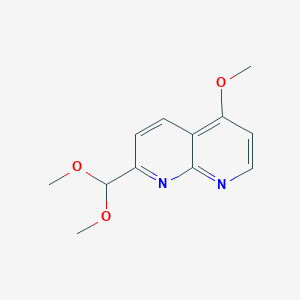
2-(4-Iodobenzoyl)-6-methylpyridine
Übersicht
Beschreibung
2-(4-Iodobenzoyl)-6-methylpyridine, also known as IBMP, is a chemical compound that has gained considerable attention in scientific research due to its unique properties. IBMP belongs to the class of pyridine derivatives and is widely used in various fields of research, including medicinal chemistry, biochemistry, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Studies : Research on compounds similar to 2-(4-Iodobenzoyl)-6-methylpyridine, like 2-amino-6-methylpyridinium salts, has provided insights into their molecular and crystal structures. These structures are characterized by ionic properties, with proton transfer to the pyridine nitrogen, and they adopt supramolecular heterosynthons, which are frameworks formed through noncovalent interactions such as hydrogen bonds (Thanigaimani et al., 2015).
Catalysis and Chemical Reactions : Studies on molecules like 2-methylpyridine, which is structurally similar to this compound, have explored their role in catalytic processes such as hydrodesulfurization and hydrodenitrogenation. These processes are crucial in the petroleum industry for removing sulfur and nitrogen impurities from crude oil (Egorova & Prins, 2004).
Material Science Applications : Compounds related to this compound are used in material science for the synthesis of new materials with unique properties. For instance, the synthesis of imidazopyridine, a structurally related compound, has applications in material science due to its structural characteristics (Bagdi et al., 2015).
Pharmacology and Biochemistry : While excluding specific information on drug use, dosage, and side effects, it's noteworthy that compounds like this compound have potential applications in pharmacology. For example, similar compounds have been studied for their antimicrobial and antifungal activities, which could be relevant in developing new therapeutic agents (İlkimen & Gülbandılar, 2022).
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(4-iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, has been shown to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.
Mode of Action
It is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. For instance, it may inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical Pathways
The compound may affect the PI3K/Akt/mTOR signaling pathway , which is involved in cell growth and survival. By inhibiting this pathway, the compound could potentially suppress the growth and proliferation of cancer cells.
Result of Action
2-(4-Iodobenzoyl)-6-methylpyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Analyse
Biochemical Properties
2-(4-Iodobenzoyl)-6-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dopamine D4 antagonists, which are potential targets for treating neurological disorders . The nature of these interactions involves binding to the active sites of these biomolecules, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in neurotransmission, thereby altering cellular responses . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways . The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical changes within cells.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmission and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is critical for its biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within cells . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.
Eigenschaften
IUPAC Name |
(4-iodophenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJGRDNWSHGCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)
![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)
![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)


![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)
![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)


